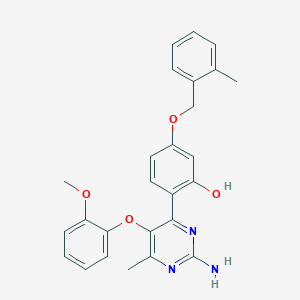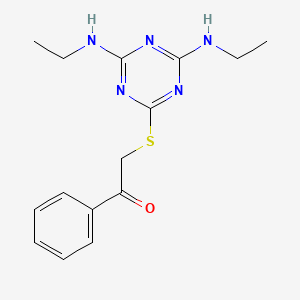
2-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine, also known as Simazine, is a laboratory chemical . It has a molar mass of 201.658 .
Molecular Structure Analysis
The molecular formula of this compound is C7H12ClN5 . The InChI Key is ODCWYMIRDDJXKW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a melting point of 227°C to 229°C . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Applications De Recherche Scientifique
Synthesis and Characterization of Derivatives
- Dendrimeric Complexes : Research includes the synthesis of dendrimeric melamine-cored complexes capped with salen/salophFe(III) and salen/salophCr(III), exploring their magnetic behaviors. These complexes demonstrate potential in materials science for their unique magnetic properties and structural complexity (Uysal & Koç, 2010).
- Host Molecules for Channel Inclusion Compounds : Synthesis of host molecules capable of forming channel inclusion compounds with various guest molecules like methanol, ethanol, and ethyl acetate. These compounds are significant for their potential applications in molecular recognition and encapsulation processes (Fridman et al., 2006).
Photophysical and Material Applications
- Fluorescent Dyes with Large Stokes Shifts : The controlled synthesis of derivatives exhibiting large Stokes shifts and their potential use in dye technology and sensors. This research demonstrates the utility of triazine derivatives in developing new fluorescent materials with high efficiency and specificity (Rihn et al., 2012).
- Photopolymerization Initiators : Investigation into the use of triazine derivatives as visible light photo-initiators in dental composite materials. This study highlights the role of such compounds in enhancing polymerization rates and final conversion efficiencies, suggesting applications in dental material science (Song et al., 2014).
Electronic and Optical Materials
- Thermally Activated Delayed Fluorescent Emitters : Exploration of triazine derivatives as thermally activated delayed fluorescent (TADF) emitters, showcasing their efficiency in OLED devices. Such materials contribute to the development of energy-efficient and high-performance optoelectronic devices (Kim et al., 2016).
- High Electron Mobility Layers : Utilization of triazine compounds to improve driving voltages, power conversion efficiencies, and operational stability of OLEDs. The study provides insights into material design for enhanced electronic device performance (Matsushima et al., 2010).
Chemical Synthesis and Ligand Design
- Conformational Analysis of Derivatives : Research on the conformational analysis of triazine derivatives, contributing to the understanding of their chemical behavior and potential applications in designing novel ligands and catalysts (Iuliano et al., 2000).
Safety And Hazards
Propriétés
IUPAC Name |
2-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-3-16-13-18-14(17-4-2)20-15(19-13)22-10-12(21)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOULDAAJNHMZIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCC(=O)C2=CC=CC=C2)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1-phenylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

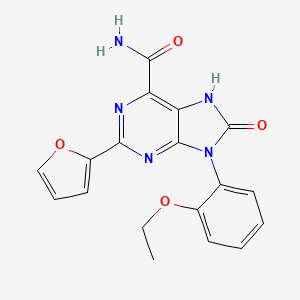
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate](/img/structure/B2799247.png)
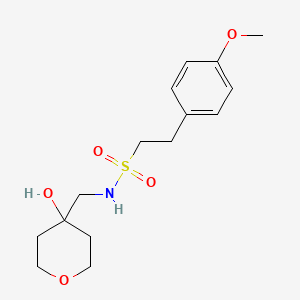
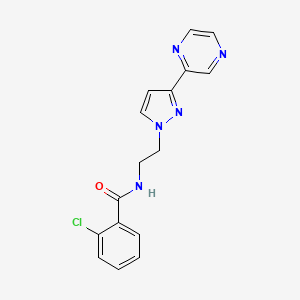
![1-(5-chloro-2-methoxyphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2799251.png)
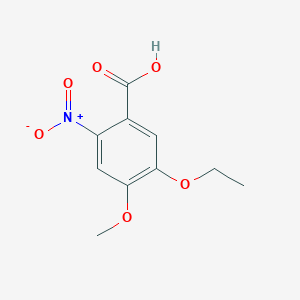
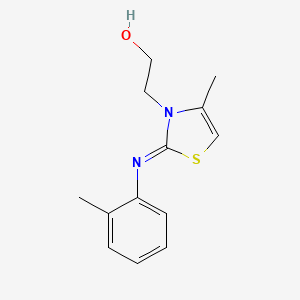
![(2S,7R)-4-(4-chlorophenyl)-5,9-dioxa-3-azatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-1(10),11,13(18),14,16-pentaene](/img/structure/B2799255.png)
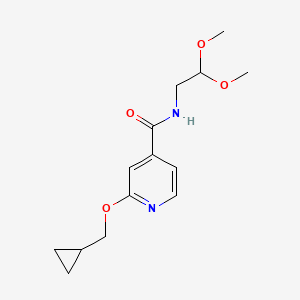
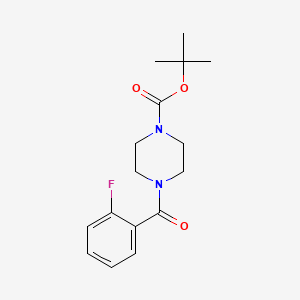
![N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2799261.png)
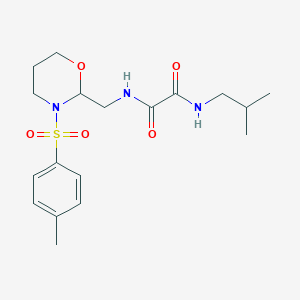
![2-(benzo[d]thiazol-2-ylthio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2799264.png)
